3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound this compound interacts with its target, EGFR, by inhibiting its kinase and transcriptional activity . This inhibition prevents the proliferation and spread of cancer cells .
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway . The downstream effects of this inhibition include the disruption of cell survival, growth, differentiation, and tumor formation processes .
Result of Action
The molecular and cellular effects of the compound this compound’s action include the inhibition of EGFR’s kinase and transcriptional activity . This inhibition results in the prevention of cancer cell proliferation and spread .
Properties
IUPAC Name |
3-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20-18-7-4-12-23-19(18)24-15-26(20)17-8-13-25(14-9-17)21(28)22(10-11-22)16-5-2-1-3-6-16/h1-7,12,15,17H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUGYJURZVTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.